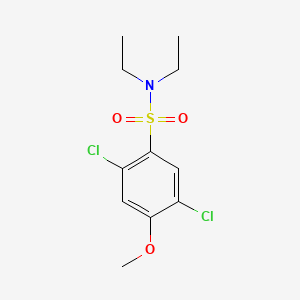

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

Description

2,5-Dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and diethylamine groups attached to the sulfonamide moiety. Sulfonamides are widely studied for their biological activities, including enzyme inhibition (e.g., α-glucosidase and α-amylase) , and their physicochemical behavior is influenced by substituent groups .

Propriétés

IUPAC Name |

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-8(12)10(17-3)6-9(11)13/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYQVNXVOCRKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Applications De Recherche Scientifique

2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: In studies involving enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares key structural features of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide with related sulfonamides:

*The molecular formula of the target compound can be inferred as C₁₁H₁₄Cl₂NO₃S based on structural similarity to entries in .

Key Observations :

- Diethyl vs. Dimethyl Groups: The diethyl substituent in the target compound increases lipophilicity compared to the dimethyl group in the 4-amino derivative (logP ~1.88 for dimethyl vs. estimated ~2.5 for diethyl). This enhances membrane permeability but may reduce aqueous solubility.

- Methoxy vs.

- Hydroxyethyl vs. Diethyl Groups : The bis-hydroxyethyl analog exhibits higher polarity due to hydroxyl groups, improving solubility but reducing metabolic stability compared to the diethyl variant.

Physicochemical Properties

| Property | Target Compound (Estimated) | 4-Amino-N,N-Dimethyl | Bis-Hydroxyethyl |

|---|---|---|---|

| LogP | ~2.5 | 1.88 | ~1.2 |

| Water Solubility | Low | Moderate | High |

| Hydrogen Bond Donors | 1 (NH) | 2 (NH₂, NH) | 3 (2 OH, NH) |

The diethyl groups in the target compound contribute to higher hydrophobicity, making it more suitable for lipid-rich environments, whereas the hydroxyethyl analog is more water-soluble.

Activité Biologique

2,5-Dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is . Its structure includes:

- Two chlorine atoms at the 2 and 5 positions on the benzene ring.

- A methoxy group (-OCH₃) at the para position.

- Diethylamine groups attached to the sulfonamide nitrogen.

Antimicrobial Properties

Research indicates that 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

- Case Study : A study conducted on Staphylococcus aureus showed that this compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a therapeutic agent against resistant strains of bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been effective against fungi such as Candida albicans and Aspergillus niger.

- Research Findings : In vitro tests revealed that the compound inhibited fungal growth with an MIC of 16 µg/mL against Candida species, indicating its potential use in treating fungal infections.

Anti-inflammatory Effects

Preliminary studies suggest that 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages.

- Mechanism of Action : The compound may modulate signaling pathways associated with inflammation, potentially making it useful in managing inflammatory diseases.

Data Table: Summary of Biological Activities

The biological activity of 2,5-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with enzymes critical for cell wall synthesis in bacteria.

- Membrane Disruption : It may alter the permeability of microbial membranes, leading to cell lysis.

- Cytokine Modulation : In inflammatory cells, it can downregulate cytokine production, reducing inflammation.

Applications in Medicine and Agriculture

Given its antimicrobial and anti-inflammatory properties, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antibiotics or anti-inflammatory drugs.

- Agriculture : As a fungicide or bactericide in crop protection strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.